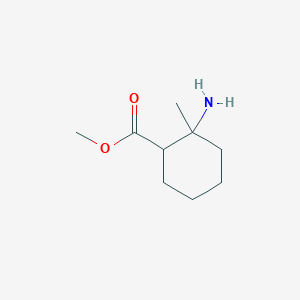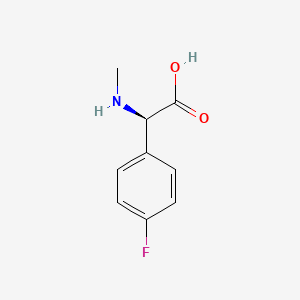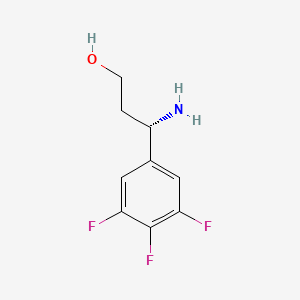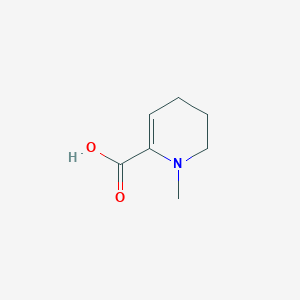
1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts using borohydride reagents . Another method includes a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Analyse Des Réactions Chimiques
1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a neurotoxin and its effects on the nervous system . In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases . Industrially, it can be used as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine, resulting in various physiological effects . Additionally, the compound can undergo metabolic conversion to produce reactive intermediates that may cause oxidative stress and cellular damage .
Comparaison Avec Des Composés Similaires
1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid can be compared to other similar compounds within the tetrahydropyridine family. Some of these similar compounds include 1-Methyl-1,2,3,6-tetrahydropyridine and 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine . While these compounds share a common tetrahydropyridine core, they differ in their substituents and specific chemical properties. For example, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is known for its neurotoxic effects and its use in Parkinson’s disease research . The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydro-2H-pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-8-5-3-2-4-6(8)7(9)10/h4H,2-3,5H2,1H3,(H,9,10) |
Clé InChI |
QGOWUMSQTRQQIZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)
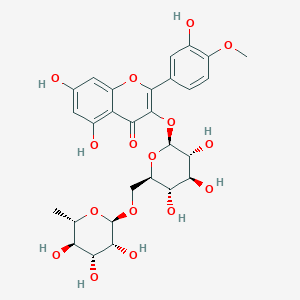
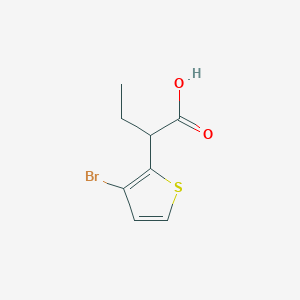


![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
![[5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13063260.png)
![2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13063262.png)
![3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13063265.png)
